1-(2-Aminophenyl)azetidin-2-one
CAS No.:
Cat. No.: VC15998993
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10N2O |
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Molecular Weight | 162.19 g/mol |
IUPAC Name | 1-(2-aminophenyl)azetidin-2-one |
Standard InChI | InChI=1S/C9H10N2O/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6,10H2 |
Standard InChI Key | PVBIYRKDWMPTLU-UHFFFAOYSA-N |
Canonical SMILES | C1CN(C1=O)C2=CC=CC=C2N |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
1-(2-Aminophenyl)azetidin-2-one (C₉H₁₀N₂O) has a molecular weight of 162.19 g/mol . Its structure comprises an azetidin-2-one ring (a β-lactam) attached to a 2-aminophenyl moiety. The IUPAC name, 1-(2-aminophenyl)azetidin-2-one, reflects this arrangement. Key identifiers include:
The compound’s planar structure facilitates interactions with biological targets, particularly metalloenzymes, due to the electron-rich β-lactam ring and aromatic amine .
Physicochemical Data
Table 1 summarizes critical physicochemical properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₀N₂O | |
Molecular Weight | 162.19 g/mol | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Likely polar aprotic solvents |
Experimental data on melting/boiling points remain scarce, though its synthesis typically employs polar solvents like 1,4-dioxane .
Synthesis and Derivative Formation
General Synthetic Routes
The compound is synthesized via Staudinger-type reactions involving imine intermediates. Ayed and Farhan (2022) detailed a method using chloroacetyl chloride and triethylamine in 1,4-dioxane under ice-cold conditions :
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Imine Formation: Condensation of 2-aminobenzaldehyde with primary amines yields Schiff bases.
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Cyclization: Reaction with chloroacetyl chloride forms the β-lactam ring via nucleophilic acyl substitution.
For example, compound 5 (a bis-azetidinone derivative) was synthesized by reacting 1-(2-aminophenyl)azetidin-2-one with chloroacetyl chloride (0.008 mol) in 1,4-dioxane, achieving a 67.7% yield after recrystallization .
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra of 1-(2-aminophenyl)azetidin-2-one derivatives show:
The absence of -NH₂ peaks in products confirms successful cyclization .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR confirms the carbonyl carbon at δ 168–170 ppm .
Pharmacological Applications
HDAC8 Inhibition
Giannini et al. (2009) identified azetidin-2-one derivatives as zinc-binding inhibitors of HDAC8, a class I histone deacetylase . The β-lactam’s carbonyl and amine groups coordinate with Zn²⁺ in HDAC8’s active site, displacing catalytic water (Figure 1) .
Mechanistic Insight:
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Zn²⁺ Coordination: Bidentate interaction with O (1.84 Å) and S/N (2.45 Å) .
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Selectivity: Truncated side chains minimize steric clashes with HDAC8-specific residues (Trp141, Met274) .
Antimicrobial Activity
Bis-azetidinones derived from 1-(2-aminophenyl)azetidin-2-one exhibit moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL) . The 2-aminophenyl group enhances membrane penetration via π-π stacking with microbial lipids .
Comparative Analysis with Isomers
1-(3-Aminophenyl)azetidin-2-one (CID 86812187) shares the same molecular formula but differs in amine position . This structural variation alters electronic density, reducing HDAC8 affinity compared to the 2-aminophenyl analog .
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